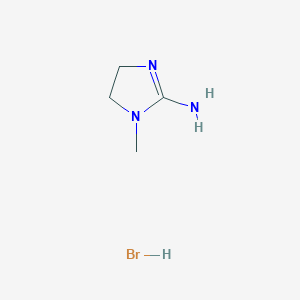

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Description

BenchChem offers high-quality 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWCDQADKQTWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34122-57-1 | |

| Record name | 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide and the Broader Class of N-Methylated 2-Aminoimidazolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 34122-57-1), a representative member of the N-methylated 2-aminoimidazoline chemical class. In the absence of extensive direct research on this specific molecule, this document leverages authoritative data on the synthesis, physicochemical properties, and pharmacological activities of structurally related 2-aminoimidazolines to provide a scientifically grounded perspective for researchers and drug developers. The guide explores the synthetic accessibility of the scaffold, delves into the critical role of N-methylation in modulating receptor selectivity—particularly concerning adrenoceptors and imidazoline receptors—and discusses the potential of this chemical class as bioisosteric replacements for guanidine moieties in medicinal chemistry. This document aims to serve as a foundational resource, highlighting the therapeutic potential and research opportunities within this chemical space.

Introduction: The 2-Aminoimidazoline Scaffold in Medicinal Chemistry

The 2-aminoimidazole and its reduced form, 2-aminoimidazoline, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] These five-membered nitrogenous heterocycles are prevalent in a wide array of natural products, particularly marine alkaloids, and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] Their utility in drug design is largely attributed to their ability to act as bioisosteres for the guanidinium group, a common functionality in many endogenous ligands and pharmacologically active agents.[3] The 2-aminoimidazoline moiety, being a cyclic guanidine, often imparts improved pharmacokinetic properties compared to its acyclic counterpart.

This guide focuses on the N-methylated subclass of these compounds, with 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide as the central topic. While this specific molecule is commercially available, it is not extensively characterized in the scientific literature. Therefore, this guide will provide a broader context by discussing the general properties and potential of N-methylated 2-aminoimidazolines, offering valuable insights for researchers exploring this chemical entity.

Physicochemical Properties and Characterization

The hydrobromide salt of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is a solid with a reported melting point of 233-234 °C. As a salt, it is expected to have improved aqueous solubility and stability compared to the free base, which are desirable characteristics for drug candidates and research compounds.[4][5] The selection of a hydrobromide salt is a common practice in pharmaceutical development to achieve a stable, crystalline solid with favorable handling properties.[4]

Table 1: Physicochemical Properties of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

| Property | Value | Source |

| CAS Number | 34122-57-1 | Commercial Suppliers |

| Molecular Formula | C₄H₁₀BrN₃ | Commercial Suppliers |

| Molecular Weight | 180.05 g/mol | Calculated |

| Melting Point | 233-234 °C | Commercial Suppliers |

| Appearance | Solid | Commercial Suppliers |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, and two multiplets corresponding to the diastereotopic methylene protons of the imidazoline ring. The protons of the amine and the protonated guanidinium-like system may appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display four distinct signals: one for the N-methyl carbon, two for the methylene carbons of the ring, and a characteristic downfield signal for the guanidinium-like carbon (C2).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent cation [C₄H₁₀N₃]⁺ at m/z 99.1.

Synthesis of N-Methylated 2-Aminoimidazolines

The synthesis of 2-aminoimidazolines can be achieved through several established routes. For N-methylated derivatives, the methylation step can be introduced either at the beginning, by using an N-methylated diamine precursor, or at a later stage on the imidazoline ring. A common and efficient method involves the cyclization of an N-methylated ethylenediamine with a cyanogen halide or a similar electrophilic one-carbon synthon.

Hypothetical Synthetic Workflow

A plausible synthetic route to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is outlined below. This represents a general strategy, and optimization of reaction conditions would be necessary for high-yield production.

Caption: Hypothetical synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Detailed Protocol (Hypothetical)

-

N-Methylethylenediamine Synthesis: To a solution of excess ethylenediamine in a suitable solvent such as methanol, slowly add one equivalent of methyl iodide at a controlled temperature. The reaction mixture is stirred for several hours. After completion, the solvent and excess ethylenediamine are removed under reduced pressure. The product, N-methylethylenediamine, is then purified by distillation.

-

Cyclization: The purified N-methylethylenediamine is dissolved in an appropriate solvent like isopropanol. To this solution, an equimolar amount of cyanogen bromide, dissolved in the same solvent, is added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred overnight. The resulting product is the hydrobromide salt of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product in high purity.

Pharmacology and Mechanism of Action: The Impact of N-Methylation

While the specific pharmacological profile of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is not documented, the broader class of 2-aminoimidazolines are well-known to interact with adrenergic and imidazoline receptors.[6] The N-methylation of the imidazoline ring has been shown to be a critical determinant of receptor selectivity.

A key study demonstrated that methylation of the heterocyclic moiety of imidazoline-related compounds results in a significant loss of affinity for α₂-adrenoceptors.[1] This is a crucial insight for drug design, as many first-generation imidazoline drugs (e.g., clonidine) exhibit side effects due to their potent α₂-adrenoceptor agonism. By selectively reducing or eliminating this activity, N-methylated analogs may offer a more favorable side-effect profile.

Conversely, this N-methylation can enhance selectivity for imidazoline receptors (I₁ and I₂).[1] The I₁ receptor is implicated in the central regulation of blood pressure, and selective I₁ agonists are sought after as next-generation antihypertensive agents with fewer sedative effects than α₂-agonists.[7]

Caption: Impact of N-methylation on receptor selectivity of 2-aminoimidazolines.

Applications in Drug Discovery and Development

The structural features of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide suggest several potential applications in drug discovery.

As a Scaffold for Imidazoline Receptor Ligands

Given the influence of N-methylation on receptor selectivity, this compound is an excellent starting point for the synthesis of novel I₁ and I₂ imidazoline receptor ligands.[1] By attaching various substituents to the exocyclic amine, libraries of compounds can be generated and screened for activity at these receptors. Potential therapeutic areas for such compounds include:

-

Hypertension: Selective I₁ agonists could offer effective blood pressure control with reduced sedation.[7]

-

Neurodegenerative Diseases: I₂ receptor ligands are being investigated for their potential role in neuroprotection.

-

Metabolic Disorders: Imidazoline receptors are also implicated in the regulation of insulin secretion, suggesting a potential role in diabetes treatment.[7]

As a Bioisosteric Replacement for Guanidine

The 2-aminoimidazoline core is a well-established bioisostere of the guanidine group.[3] Guanidines are often associated with high basicity, which can lead to poor oral bioavailability and limited central nervous system (CNS) penetration.[8] The cyclic and N-methylated nature of the core in 1-Methyl-4,5-dihydro-1H-imidazol-2-amine can modulate this basicity and lipophilicity, potentially offering a more favorable pharmacokinetic profile.[9] This makes it an attractive building block for modifying known guanidine-containing drugs to improve their properties.

Safety and Toxicology

Specific toxicological data for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is not available in the cited literature. However, safety data sheets from commercial suppliers indicate that the compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical. For related imidazole compounds, toxicological profiles can vary significantly based on substitution patterns.

Conclusion and Future Directions

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, while not extensively studied itself, belongs to a class of compounds with significant potential in medicinal chemistry. The N-methylated 2-aminoimidazoline scaffold offers a promising platform for the design of selective imidazoline receptor ligands and for the bioisosteric modification of guanidine-containing molecules. The key takeaway for researchers is the structure-activity relationship imparted by N-methylation, which can be strategically employed to tune receptor selectivity away from α₂-adrenoceptors and towards imidazoline receptors.

Future research should focus on the detailed pharmacological characterization of this and related N-methylated 2-aminoimidazolines to validate their therapeutic potential. Elucidating their precise interactions with I₁ and I₂ receptors will be crucial for the rational design of novel therapeutics for cardiovascular and neurological disorders.

References

-

Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands. Bioorganic & Medicinal Chemistry, 20(15), 4710-4715. [Link]

-

Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands. Semantic Scholar. [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

-

Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. [Link]

-

Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. PubMed. [Link]

-

Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. PubMed. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. [Link]

-

Biological impacts of imidazoline derivatives. Semantic Scholar. [Link]

-

Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

-

2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

-

1-Methyl-1H-imidazol-2-amine. PubChem. [Link]

-

N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. PMC. [Link]

-

[Pharmacology of N-(2-imidazolin-2-yl)-N-(4-indanyl)amino (indanazoline), a new vasoconstrictive imidazoline compound]. PubMed. [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR. [Link]

-

Imidazoline receptors and their endogenous ligands. PubMed. [Link]

-

N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. PubMed. [Link]

-

2-Aminoimidazoles in Medicinal Chemistry. Scilit. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

1-Methyl-2-methylthio-imidazoline-2. SpectraBase. [Link]

-

Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications. [Link]

-

Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers. [Link]

-

Amino-imidazolin-2-imine Cu( i ) complexes: ligand screening and tuning of photophysical properties. ResearchGate. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

1H-Imidazole, 2-methyl-. NIST WebBook. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][10]triazino[2,3-c]quinazolines. PMC. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate. [Link]

-

Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. [Link]

-

(1-methyl-1H-imidazol-2-yl)methanol. PubChem. [Link]

Sources

- 1. Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

Physicochemical properties of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Executive Summary

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 34122-57-1) represents a critical heterocyclic scaffold in medicinal chemistry, functioning as a core building block for

Part 1: Molecular Identity & Structural Analysis

This compound is formally a cyclic guanidine. Unlike simple amines, the 2-amino-imidazoline core exhibits complex tautomeric behavior that dictates its reactivity and binding affinity.

Table 1: Chemical Identity Matrix

| Parameter | Specification |

| IUPAC Name | 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide |

| Common Synonyms | 1-Methyl-2-amino-2-imidazoline HBr; 2-Amino-1-methyl-2-imidazoline hydrobromide |

| CAS Number | 34122-57-1 |

| Molecular Formula | |

| Molecular Weight | 180.05 g/mol (Salt); 99.13 g/mol (Free Base) |

| SMILES | CN1CCN=C1N.Br |

| InChI Key | MHWCDQADKQTWOZ-UHFFFAOYSA-N |

Structural Dynamics: Tautomerism & Protonation

The "2-amine" nomenclature is a simplification. In its neutral state, the molecule exists in equilibrium between the amino form (exocyclic

However, as a hydrobromide salt, the molecule exists as a guanidinium cation . The protonation does not occur on the exocyclic amine but rather on the ring nitrogen (N3), or more accurately, the charge is delocalized across the

-

Key Insight: The 1-methyl substitution blocks tautomerism at the N1 position, forcing the double bond migration solely between the exocyclic nitrogen and the N3 ring nitrogen.

Part 2: Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models for the hydrobromide salt.

Table 2: Physicochemical Properties

| Property | Value / Description | Context & Causality |

| Melting Point | 233 – 234 °C | Indicative of a strong ionic crystal lattice stabilized by H-bonding between |

| Solubility | High in | Typical for hydrobromide salts. Insoluble in non-polar solvents (Hexane, |

| pKa (Conj. Acid) | ~10.5 – 11.0 (Predicted) | The free base is highly basic due to guanidine resonance. It will remain protonated at physiological pH (7.4). |

| Hygroscopicity | Moderate to High | HBr salts are prone to absorbing atmospheric moisture; requires desiccated storage. |

| Appearance | White to Off-White Crystalline Solid | Coloration often indicates oxidation or free bromine liberation (yellowing). |

Part 3: Synthetic Pathways & Purification

The synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr relies on the cyclization of diamines with electrophilic cyanating agents.

Primary Synthetic Route: The Cyanogen Bromide Cyclization

This is the industry-standard route due to atom economy and direct formation of the hydrobromide salt, eliminating the need for a separate acidification step.

Reagents: N-Methyl-1,2-diaminoethane, Cyanogen Bromide (CNBr). Solvent: Methanol or Ethanol (anhydrous).

Protocol:

-

Preparation: Dissolve N-Methyl-1,2-diaminoethane (1.0 eq) in anhydrous methanol at 0°C under

atmosphere. -

Addition: Dropwise addition of Cyanogen Bromide (1.05 eq) dissolved in MeOH. Caution: CNBr is highly toxic.

-

Cyclization: The reaction is exothermic. Stir at 0°C for 1 hour, then reflux for 2–4 hours to drive cyclization.

-

Workup: Concentrate the solvent in vacuo. The residue is the crude HBr salt.

-

Purification: Recrystallize from minimal hot Ethanol/Isopropanol. Induce precipitation with Diethyl Ether if necessary.

Visualization of Synthetic Logic

Figure 1: Synthetic workflow for the formation of the target imidazoline HBr salt via cyanogen bromide mediated cyclization.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (

- 2.80 ppm (s, 3H): N-Methyl group. Sharp singlet.

-

3.60 ppm (m, 4H): Ethylene bridge protons (

-

8.00+ ppm (bs, 2-3H): Exchangeable protons (

2. Infrared Spectroscopy (FT-IR)

-

1650 – 1690

: Strong -

3100 – 3400

: Broad

3. Mass Spectrometry (ESI-MS)

-

m/z = 100.1 [M+H]+: Corresponds to the protonated free base (

). The bromide anion (

Analytical Logic Tree

Figure 2: Decision tree for analytical validation of the hydrobromide salt.

Part 5: Stability & Handling Protocols

5.1 Hygroscopicity & Hydrolysis As a hydrobromide salt, the compound is hygroscopic.

-

Risk: Absorption of water leads to "caking" and potential hydrolysis of the guanidine bond back to the ring-opened urea derivative over extended periods in solution.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) or in a desiccator.

5.2 Light Sensitivity

Bromide salts can undergo photo-oxidation, liberating free bromine (

-

Protocol: Store in amber glass vials at 4°C.

5.3 Solubility for Bioassays

-

Stock Solution: Dissolve in 100% DMSO or sterile water.

-

Stability: Aqueous solutions are stable for <24 hours at room temperature. For long-term storage, freeze aliquots at -20°C.

References

-

Sigma-Aldrich. (n.d.). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide Product Sheet. Retrieved from

-

PubChem. (2023). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (Compound Summary). National Center for Biotechnology Information. Retrieved from

-

RSC Publishing. (2014). Tautomerism in 2-amino-imidazoline systems. Royal Society of Chemistry. Retrieved from

-

BenchChem. (2023). Physicochemical properties of Imidazoline derivatives. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Imidazolines. Retrieved from

An In-depth Technical Guide to the Potential Mechanism of Action of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the probable mechanism of action of the synthetic compound 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide. Based on a comprehensive analysis of its structural class—the 2-substituted 4,5-dihydro-1H-imidazoles (imidazolines)—a dual-action pharmacological profile is proposed. The primary hypothesis posits that this compound functions as both an antagonist of the α2-adrenergic receptor and an inhibitor of the serotonin transporter. This guide provides the theoretical framework for this hypothesis, detailed experimental protocols to empirically validate these interactions, and the potential therapeutic implications of such a mechanism.

Introduction: The Imidazoline Scaffold in Neuropharmacology

The 4,5-dihydro-1H-imidazole, or imidazoline, core is a privileged scaffold in medicinal chemistry, renowned for its capacity to interact with a diverse array of biological targets. Compounds bearing this moiety have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, neuroprotective, and anticancer effects[1]. Notably, a significant body of research has highlighted the propensity of 2-substituted imidazolines to modulate key players in neurotransmission, particularly adrenergic and serotonergic systems.

A pivotal study revealed that certain 2-substituted 4,5-dihydro-1H-imidazole derivatives exhibit a unique combination of α2-adrenoreceptor antagonism and selective serotonin reuptake inhibition (SSRI)[2]. This dual activity is of considerable interest in the development of novel therapeutics, particularly for neuropsychiatric disorders where both noradrenergic and serotonergic pathways are implicated, such as major depressive disorder.

Given the structural classification of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, it is scientifically judicious to hypothesize that its mechanism of action aligns with this established pharmacological profile.

Proposed Dual Mechanism of Action

We postulate that 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide exerts its effects through two primary molecular interactions:

-

α2-Adrenergic Receptor Antagonism: The compound is predicted to bind to presynaptic α2-adrenergic receptors, inhibiting the negative feedback loop that normally curtails norepinephrine release. This antagonism would lead to an increased concentration of norepinephrine in the synaptic cleft.

-

Serotonin Transporter (SERT) Inhibition: Concurrently, the compound is hypothesized to bind to the serotonin transporter, blocking the reuptake of serotonin from the synapse into the presynaptic neuron. This action would result in a sustained elevation of extracellular serotonin levels.

This synergistic action on both the noradrenergic and serotonergic systems suggests a potent potential for therapeutic intervention in conditions characterized by monoamine deficiencies.

Caption: Proposed dual mechanism of action of the compound.

Experimental Validation Protocols

To empirically test the hypothesized mechanism of action, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide quantitative data on the compound's interaction with its putative targets.

α2-Adrenergic Receptor Binding Affinity

This experiment will determine the binding affinity of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide for the α2-adrenergic receptor through competitive radioligand binding.

Experimental Workflow:

Caption: Workflow for the α2-adrenergic receptor binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Utilize cell lines stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells). Homogenize cells in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Competitive Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand [3H]-yohimbine (a known α2-antagonist), and serial dilutions of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

| Parameter | Description | Example Value |

| Radioligand | [3H]-Yohimbine | 1-2 nM |

| Cell Line | CHO-K1 expressing human α2A-AR | - |

| Incubation Time | 60 minutes | - |

| Incubation Temp | Room Temperature | - |

| Non-specific Binding | Determined in the presence of excess unlabeled phentolamine (e.g., 10 µM) | - |

Functional Antagonism at the α2-Adrenergic Receptor: cAMP Assay

This assay will determine if the compound functionally antagonizes the α2-adrenergic receptor by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) production. α2-adrenergic receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Experimental Workflow:

Caption: Workflow for the functional cAMP assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the human α2A-adrenergic receptor in a 96-well plate and grow to confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add serial dilutions of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

-

Stimulation: Add a fixed concentration of an α2-agonist (e.g., clonidine or UK-14304) along with forskolin (an adenylyl cyclase activator) to all wells except the negative control.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

| Parameter | Description | Example Concentration |

| Agonist | Clonidine | EC80 concentration |

| Adenylyl Cyclase Activator | Forskolin | 10 µM |

| Detection Method | HTRF cAMP Assay | - |

Serotonin Transporter (SERT) Inhibition Assay

This assay will measure the ability of the compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter.

Experimental Workflow:

Caption: Workflow for the serotonin transporter inhibition assay.

Step-by-Step Methodology:

-

Preparation of SERT Source: Isolate synaptosomes from rat brain tissue or use a cell line stably expressing the human serotonin transporter (hSERT).

-

Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Inhibition Assay: In a 96-well plate, pre-incubate the synaptosomes or cells with serial dilutions of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

-

Initiate Uptake: Add a fixed concentration of [3H]-serotonin to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination and Filtration: Terminate the uptake by rapid filtration through a glass fiber filter mat and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [3H]-serotonin uptake at each concentration of the test compound and determine the IC50 value.

| Parameter | Description | Example Value |

| SERT Source | Rat cortical synaptosomes or HEK293 cells expressing hSERT | - |

| Radioligand | [3H]-Serotonin | 10-20 nM |

| Incubation Time | 15 minutes | - |

| Non-specific Uptake | Determined in the presence of a known SSRI (e.g., 10 µM fluoxetine) or at 4°C | - |

Expected Outcomes and Interpretation

The successful execution of these experiments will provide a comprehensive pharmacological profile of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

-

α2-Adrenergic Receptor Binding: A low Ki value in the nanomolar range would confirm high-affinity binding to the α2-adrenergic receptor.

-

Functional α2-Antagonism: A dose-dependent reversal of agonist-induced cAMP inhibition would confirm functional antagonism at the α2-adrenergic receptor.

-

SERT Inhibition: A potent IC50 value in the serotonin reuptake assay would confirm the compound's activity as a serotonin reuptake inhibitor.

The collective data will either support or refute the proposed dual mechanism of action. Should the hypothesis be confirmed, this compound would represent a promising lead for the development of novel antidepressants or other therapeutics for neuropsychiatric disorders.

Conclusion

The structural characteristics of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide strongly suggest a potential dual mechanism of action involving α2-adrenergic receptor antagonism and serotonin transporter inhibition. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. A thorough investigation of this compound's pharmacological profile is warranted to unlock its potential therapeutic value.

References

-

MacLeod, A. M., et al. (1996). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 39(13), 2559-2566. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

-

Dolezal, M., & Varejka, M. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 25(18), 4268. [Link]

-

PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Wang, T., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

Sources

Technical Guide: Biological Activities & Synthetic Pathways of Substituted Imidazole Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of substituted imidazole derivatives, a class of five-membered heterocyclic compounds fundamental to modern medicinal chemistry.[1] We explore the structural pharmacophore that grants these molecules their versatility, specifically their amphoteric nature and capacity for hydrogen bonding and metal coordination. The guide details two primary therapeutic applications—antifungal and anticancer activity—supported by mechanistic signaling pathways, quantitative structure-activity relationship (SAR) data, and validated experimental protocols for synthesis and biological evaluation.

Structural Basis & Pharmacophore

The imidazole ring (

-

Amphoteric Nature: Imidazole can act as both a weak acid and a weak base. This allows it to exist in neutral, cationic, or anionic forms at physiological pH, facilitating transport across cell membranes.

-

Metal Coordination: The unprotonated nitrogen (N-3) has a lone pair of electrons available for coordinate bonding with metal ions (e.g.,

, -

Hydrogen Bonding: The N-1 proton acts as a hydrogen bond donor, while N-3 acts as an acceptor, enabling tight binding within protein pockets.

Therapeutic Class I: Antifungal Activity

Mechanism of Action: CYP51 Inhibition

The "azole" antifungals (e.g., ketoconazole, clotrimazole) function by inhibiting Lanosterol 14

Causality:

-

The N-3 nitrogen of the imidazole ring binds directly to the heme iron (

) in the active site of CYP51. -

This blocks the activation of oxygen, preventing the demethylation of lanosterol.

-

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol. -

Outcome: Altered membrane fluidity and accumulation of toxic precursors lead to fungal cell death.

Visualization: CYP51 Inhibition Pathway

Figure 1: Mechanism of action for imidazole antifungals targeting the CYP51 enzyme pathway.

Therapeutic Class II: Anticancer Potential

Substituted imidazoles exhibit anticancer properties through multiple mechanisms, primarily tubulin polymerization inhibition and kinase inhibition (e.g., PI3K/Akt/mTOR pathways).

Structure-Activity Relationship (SAR) Data

The following table summarizes the cytotoxic activity of substituted imidazole derivatives against human breast cancer cell lines (MCF-7) compared to standard drugs. Note the impact of electron-withdrawing groups (Cl,

| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4,5) | IC50 (µM) [MCF-7] | Activity Interpretation |

| Ref-1 | - | - | 21.0 | Clotrimazole (Standard) |

| Ref-2 | - | - | 12.5 | Doxorubicin (Standard) |

| IM-01 | Phenyl | Diphenyl | > 100 | Inactive (Too bulky/lipophilic) |

| IM-04 | 4-Cl-Phenyl | Diphenyl | 28.4 | Moderate Activity |

| IM-07 | 4-NO2-Phenyl | Diphenyl | 18.2 | High Activity (Electron-withdrawing) |

| IM-09 | 2,4-Cl-Phenyl | Diphenyl | 15.6 | Potent (Enhanced lipophilicity + EWG) |

Data synthesized from trends observed in SAR studies (e.g., Zhang et al., 2014; Ali et al., 2017).

Experimental Ecosystem: Validated Protocols

Protocol A: Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction is the industry standard for synthesizing 1,2,4,5-tetrasubstituted imidazoles. It condenses a 1,2-dicarbonyl, an aldehyde, and an amine source.[8]

Reagents:

-

Benzil (10 mmol)

-

Aldehyde derivative (10 mmol)

-

Ammonium Acetate (40 mmol) - Source of Ammonia

-

Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

-

Dissolution: Dissolve Benzil and the specific Aldehyde in 20 mL of glacial acetic acid in a round-bottom flask.

-

Why: Acetic acid acts as both solvent and Brønsted acid catalyst to activate the carbonyl carbons.

-

-

Amine Addition: Add Ammonium Acetate (

) in excess (4 equiv).-

Why: Excess ammonia is required to prevent side reactions and drive the equilibrium toward the diimine intermediate.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3). -

Precipitation: Pour the hot reaction mixture into 200 mL of crushed ice-water.

-

Why: Rapid cooling and dilution decrease solubility, forcing the hydrophobic imidazole product to precipitate.

-

-

Purification: Filter the precipitate, wash with cold water (removes unreacted

), and recrystallize from ethanol.

Visualization: Synthesis Workflow

Figure 2: Workflow for the Debus-Radziszewski multicomponent synthesis of imidazole derivatives.

Protocol B: MTT Cytotoxicity Assay

The MTT assay is a self-validating colorimetric assay assessing cell metabolic activity.

Self-Validating Check: The assay relies on mitochondrial succinate dehydrogenase.[9] Only viable cells can reduce yellow MTT to purple formazan. If the control wells do not turn purple, the cells were compromised before drug treatment.

Step-by-Step:

-

Seeding: Seed cancer cells (e.g., MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Replace media with fresh media containing the imidazole derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (< 0.5%).

-

Incubation: Incubate for 48–72 hours at

, 5% -

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve the formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

[11]

References

-

Zhang, L., et al. (2014). "Biological activities of imidazole derivatives: A review." Asian Journal of Pharmaceutical Sciences. [Link]

-

Shapiro, R. S., et al. (2011). "The mechanism of action of antifungal azoles." Antimicrobial Agents and Chemotherapy. [Link]

-

Ali, I., et al. (2017). "Advances in the synthesis and anticancer activity of imidazole derivatives." European Journal of Medicinal Chemistry. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to the Emerging Research Applications of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, found in numerous marine alkaloids and synthetic molecules with a broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a small molecule with significant, yet largely unexplored, potential in contemporary drug discovery. While direct research on this particular compound is nascent, its structural features strongly suggest its utility as a modulator of imidazoline receptors, particularly the I2 subtype. This guide will synthesize the current understanding of I2 imidazoline receptor pharmacology and the therapeutic promise of its ligands, extrapolating these insights to frame the emerging research applications of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in neurodegenerative diseases and chronic pain management. We will delve into the mechanistic rationale, propose detailed experimental protocols for its investigation, and provide a forward-looking perspective on its potential impact on the field.

Introduction: The 2-Aminoimidazoline Core and its Therapeutic Significance

The imidazole ring is a fundamental component of many biologically active compounds, contributing to their therapeutic effects through various interactions within biological systems.[1] The 2-amino-4,5-dihydroimidazole (2-aminoimidazoline) moiety, the core of our subject compound, is of particular interest due to its presence in a variety of natural products and its role as a versatile pharmacophore in the design of novel therapeutics. The unique electronic and structural properties of this scaffold allow it to interact with a range of biological targets, leading to diverse pharmacological activities.

Recent decades have seen a surge in interest in imidazoline derivatives for the treatment of a variety of conditions, including neurodegenerative diseases and cancer.[2] Our focus, 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, embodies the key structural features of a promising I2 imidazoline receptor ligand. The exploration of its specific applications, therefore, stands on the solid foundation of extensive research into this class of compounds.

The Primary Target: Unraveling the Enigma of the I2 Imidazoline Receptor

Imidazoline receptors are a class of non-adrenergic receptors that are broadly classified into three main subtypes: I1, I2, and I3.[3] While the I1 receptor is primarily associated with the central regulation of blood pressure, and the I3 receptor with insulin secretion, the I2 receptor presents a more enigmatic and potentially rewarding target for therapeutic intervention in a wider range of pathologies.[3]

I2 imidazoline receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues.[4] Notably, they are found in high densities in the brain, liver, and kidneys.[4] Unlike many other receptors, the I2 receptor is not a classic G-protein coupled receptor; instead, it has been identified as an allosteric binding site on monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[5][6] This association with MAO provides a critical clue to the potential mechanisms through which I2 receptor ligands exert their effects.

The signaling pathways associated with I2 receptors are not yet fully elucidated, which adds to the complexity and excitement of this research area.[7] However, the modulation of these receptors by selective ligands has been shown to have profound physiological effects, particularly in the realms of neuroprotection and analgesia.[4][7]

Emerging Application I: Neurodegenerative Diseases - A Glimmer of Hope

A growing body of evidence suggests that ligands targeting I2 imidazoline receptors hold significant promise for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[4][8] The neuroprotective effects of I2 receptor ligands are thought to be mediated through multiple mechanisms, making them attractive candidates for multi-faceted diseases.

Mechanistic Rationale: The Neuroprotective Cascade

The neuroprotective potential of I2 imidazoline receptor ligands is hypothesized to stem from several interconnected pathways. The interaction with MAO is a key starting point. By allosterically modulating MAO activity, these ligands can influence the levels of key neurotransmitters and reduce the production of reactive oxygen species (ROS), a major contributor to neuronal damage in neurodegenerative conditions.

Furthermore, I2 receptor ligands have been shown to modulate other cellular processes implicated in neurodegeneration, including apoptosis and neuroinflammation.[4][7] The precise signaling cascades are still under investigation, but the observed outcomes point towards a multifactorial neuroprotective effect.

Hypothesized Neuroprotective Mechanism of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Caption: Hypothesized signaling pathway for the neuroprotective effects of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Experimental Workflow: Investigating Neuroprotective Potential

To validate the neuroprotective effects of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a systematic in vitro and in vivo experimental approach is recommended.

These assays provide the initial assessment of the compound's ability to protect neuronal cells from various insults.

-

Cell Viability Assays:

-

Objective: To determine the protective effect of the compound against neurotoxin-induced cell death.

-

Protocol:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Pre-treat the cells with varying concentrations of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity using a relevant neurotoxin (e.g., amyloid-beta peptide for an Alzheimer's model, or 6-hydroxydopamine for a Parkinson's model).

-

Assess cell viability using standard assays such as MTT or LDH release.[9]

-

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Objective: To quantify the compound's ability to mitigate oxidative stress.

-

Protocol:

-

Follow the initial steps of the cell viability assay.

-

After neurotoxin exposure, incubate the cells with a fluorescent ROS indicator (e.g., DCFDA).

-

Measure the fluorescence intensity using a plate reader or fluorescence microscope to determine the levels of intracellular ROS.[10]

-

-

Animal models are crucial for evaluating the therapeutic efficacy of the compound in a more complex biological system.

-

Animal Models of Neurodegeneration:

-

Objective: To assess the compound's ability to ameliorate behavioral and pathological hallmarks of neurodegenerative diseases.

-

Protocol:

-

Utilize established animal models, such as transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or toxin-induced models of Parkinson's disease (e.g., MPTP-induced).[8]

-

Administer 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for memory) or motor function (e.g., rotarod test for coordination).

-

Perform post-mortem analysis of brain tissue to quantify pathological markers (e.g., amyloid plaques, neuroinflammation).

-

-

Emerging Application II: Chronic Pain Management - A New Frontier in Analgesia

The modulation of I2 imidazoline receptors has emerged as a promising strategy for the development of novel analgesics, particularly for chronic inflammatory and neuropathic pain.[11][12] Ligands targeting these receptors have demonstrated significant efficacy in preclinical models, suggesting a potential alternative or adjunct to current pain therapies.[11][12]

Mechanistic Rationale: Targeting the Pain Pathway

The analgesic effects of I2 receptor ligands are believed to be mediated through their interaction with key components of the pain signaling pathway. Their association with MAO can influence the levels of monoamine neurotransmitters, such as serotonin and norepinephrine, which play a crucial role in descending pain inhibitory pathways.

Furthermore, I2 receptor ligands may exert their effects by modulating the activity of ion channels and other receptors involved in nociceptive transmission.[6] This multi-pronged approach to pain modulation makes I2 receptor ligands particularly attractive for treating complex chronic pain conditions that are often refractory to conventional analgesics.

Proposed Analgesic Mechanism of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Caption: Proposed mechanism for the analgesic effects of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Experimental Workflow: Assessing Analgesic Efficacy

A comprehensive evaluation of the analgesic properties of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide requires a combination of in vivo behavioral models.

-

Carrageenan-Induced Paw Edema:

-

Objective: To assess the compound's anti-inflammatory and analgesic effects in a model of acute inflammation.

-

Protocol:

-

Induce inflammation by injecting carrageenan into the paw of a rodent.

-

Administer 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide at various doses.

-

Measure paw volume to assess the anti-inflammatory effect.

-

Evaluate pain sensitivity using a thermal or mechanical stimulus (e.g., Hargreaves test or von Frey filaments).[13]

-

-

-

Formalin Test:

-

Objective: To differentiate between the compound's effects on acute nociceptive pain and persistent inflammatory pain.

-

Protocol:

-

Inject formalin into the paw of a rodent, which elicits a biphasic pain response.

-

Administer the test compound prior to the formalin injection.

-

Observe and quantify the animal's pain behaviors (e.g., licking, flinching) during both phases of the test.[14]

-

-

-

Chronic Constriction Injury (CCI) Model:

-

Objective: To evaluate the compound's efficacy in a model of nerve injury-induced neuropathic pain.

-

Protocol:

-

Surgically induce a chronic constriction injury to the sciatic nerve of a rodent.[2]

-

Administer 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide to the animals after the development of neuropathic pain symptoms.

-

Assess mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) using von Frey filaments and the Hargreaves test, respectively.[12][15]

-

-

Synthesis and Characterization

A plausible synthetic route to 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide can be adapted from established methods for the synthesis of 2-amino-4,5-dihydroimidazoles.[16] A general approach involves the reaction of N-methylethylenediamine with cyanogen bromide.

Proposed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine in a suitable solvent such as methanol.

-

Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Proposed Synthesis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Caption: A schematic representation of the proposed synthesis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Future Directions and Conclusion

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide stands as a promising candidate for further investigation in the fields of neurodegenerative disease and chronic pain management. Its structural similarity to known I2 imidazoline receptor ligands provides a strong rationale for its exploration in these therapeutic areas. The experimental workflows outlined in this guide offer a comprehensive framework for elucidating its pharmacological profile and therapeutic potential.

Future research should focus on a detailed characterization of its binding affinity and selectivity for imidazoline receptor subtypes, as well as a thorough investigation of its mechanism of action. Structure-activity relationship (SAR) studies, exploring the impact of the N-methyl group on receptor binding and functional activity, will be crucial for optimizing its therapeutic properties.

References

-

Imidazoline I2 receptors: an update - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Imidazoline I2 receptors: target for new analgesics? - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Imidazoline receptor - Wikipedia. (2023, December 2). Retrieved January 30, 2026, from [Link]

-

Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors - SciSpace. (n.d.). Retrieved January 30, 2026, from [Link]

-

What are imidazoline receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 25). Retrieved January 30, 2026, from [Link]

-

The imidazoline receptors and ligands in pain modulation - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

A Synthesis of 2-Alkylamino-4,5-dihydroimidazoles. (n.d.). Retrieved January 30, 2026, from [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (n.d.). Retrieved January 30, 2026, from [Link]

-

Antihyperalgesic effects of imidazoline I(2) receptor ligands in rat models of inflammatory and neuropathic pain - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. (2023, August 29). Retrieved January 30, 2026, from [Link]

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Retrieved January 30, 2026, from [Link]

-

Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - NIH. (2013, July 1). Retrieved January 30, 2026, from [Link]

-

Synthesis, structural and biological activity of N-substituted 2-methyl-4-/5-nitroimidazole derivatives | Request PDF - ResearchGate. (2019, January 1). Retrieved January 30, 2026, from [Link]

-

Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors - PubMed. (2017, April 10). Retrieved January 30, 2026, from [Link]

-

In vitro neurology assays - InnoSer. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy - Sciforum. (2018, March 9). Retrieved January 30, 2026, from [Link]

-

(PDF) Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites - ResearchGate. (2015, August 4). Retrieved January 30, 2026, from [Link]

-

Experimental models for the study of neuropathic pain - SciELO. (n.d.). Retrieved January 30, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved January 30, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021, November 25). Retrieved January 30, 2026, from [Link]

-

New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Animal Models of Neuropathic Pain Due to Nerve Injury - ResearchGate. (2015, August 10). Retrieved January 30, 2026, from [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle - Pharmacia. (2024, June 6). Retrieved January 30, 2026, from [Link]

-

Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - MDPI. (2023, June 29). Retrieved January 30, 2026, from [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. (2019, June 13). Retrieved January 30, 2026, from [Link]

-

Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Evaluation of analgesic and anti-inflammatory properties of the Allium cepa extract in rats - International Journal of Basic & Clinical Pharmacology. (2021, May 28). Retrieved January 30, 2026, from [Link]

-

A comparative experimental study of analgesic activity of a novel non- | JEP. (2019, August 2). Retrieved January 30, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 4. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]

- 9. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihyperalgesic effects of imidazoline I(2) receptor ligands in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijbcp.com [ijbcp.com]

- 14. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS No: 34122-57-1).[1][2] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document emphasizes a predictive and comparative analysis. By examining the spectroscopic characteristics of structurally related compounds and applying fundamental principles of spectroscopy, we can construct a reliable forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this and similar cyclic guanidine derivatives.

Molecular Structure and Spectroscopic Overview

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a cyclic guanidine derivative. The core of the molecule is a five-membered dihydroimidazole ring, which is substituted with a methyl group on one of the nitrogen atoms and an amine group at the 2-position. The presence of the hydrobromide salt is expected to significantly influence the spectroscopic properties, particularly in NMR and IR, due to the protonation of the guanidinyl group.

Molecular Formula: C₄H₁₀BrN₃[2]

Structure:

This guide will systematically explore the predicted spectroscopic signature of this molecule, providing a foundational dataset for its identification and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the anticipated ¹H and ¹³C NMR spectra of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the positive charge on the protonated guanidinium moiety. The formation of an ammonium salt is known to cause downfield shifts for protons attached to or near the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₂-CH₂- | ~3.5 - 4.0 | Singlet or two triplets | 4H | The two methylene groups are chemically equivalent in a symmetric conformation, potentially leading to a singlet. However, restricted rotation or non-planarity could render them diastereotopic, resulting in two triplets. |

| -N-CH₃ | ~3.0 - 3.5 | Singlet | 3H | The methyl group attached to the nitrogen will be a singlet and is expected to be deshielded due to the adjacent positively charged nitrogen. |

| -NH₂ | ~7.0 - 8.0 | Broad singlet | 2H | The amine protons are expected to be significantly deshielded due to the positive charge on the guanidinium group and will likely appear as a broad signal due to quadrupole broadening and exchange. These protons are absent in D₂O due to exchange. |

| N-H (ring) | ~7.5 - 8.5 | Broad singlet | 1H | The proton on the second ring nitrogen is also expected to be deshielded and broad. This signal will also disappear upon D₂O exchange. |

Note: Chemical shifts are predictions and can be influenced by solvent and concentration.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=N (Guanidinium Carbon) | ~155 - 165 | This quaternary carbon is part of a polarized C=N bond within a positively charged group, leading to a significant downfield shift. |

| -CH₂-CH₂- | ~40 - 50 | The methylene carbons are attached to nitrogen atoms and will be deshielded compared to alkanes. |

| -N-CH₃ | ~30 - 40 | The methyl carbon attached to the nitrogen will appear in the aliphatic region. |

Rationale Behind NMR Predictions

The predicted chemical shifts are based on the analysis of similar structures and the known effects of functional groups on NMR spectra. For instance, the chemical shifts for imidazole and its derivatives show characteristic ranges for ring protons and carbons.[4] The guanidino group protons in hydrochloride salts have been observed as broad singlets in the 7-8 ppm region.[5] Furthermore, the protonation of amines to form ammonium salts leads to a downfield shift of adjacent protons.[6] Computational DFT methods are also a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.[7]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Diagram 1: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for ATR-FTIR data acquisition.

-

Spectrometer Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

-

-

Data Acquisition:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide sample onto the crystal.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Co-adding multiple scans (e.g., 32) will improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. We would expect to see the molecular ion of the free base. The NIST WebBook provides an electron ionization (EI) mass spectrum for the free base, 1H-Imidazole, 4,5-dihydro-2-methyl-, which has a molecular weight of 84.12 g/mol . [8] Table 4: Predicted m/z values in ESI-MS (Positive Mode)

| m/z | Ion | Rationale |

| 99.08 | [M+H]⁺ | The protonated molecule of the free base (C₄H₉N₃). This would be the base peak. |

| 84.07 | [M]⁺ | The molecular ion of the free base, which might be observed depending on the ionization conditions. |

Fragmentation Pattern:

Under EI conditions, the molecule is likely to fragment. Common fragmentation pathways for similar structures involve the loss of small neutral molecules or radicals. For 1-Methyl-4,5-dihydro-1H-imidazol-2-amine, potential fragments could arise from:

-

Loss of the methyl group.

-

Ring-opening followed by fragmentation.

-

Loss of the amino group.

The mass spectrum of the related compound 1H-Imidazole, 4,5-dihydro-2-methyl- shows a prominent molecular ion peak at m/z 84, confirming the stability of the ring structure under EI conditions. [8]

Experimental Protocol for MS Data Acquisition

Diagram 3: ESI-MS Data Acquisition Workflow

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent system, such as methanol/water with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable ion current.

-

Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

References

-

NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. (2020). PMC. Retrieved from [Link]

-

Partial 1 H NMR spectra of 4a-c in D 2 O; (b) 1 H-15 N correlation spectrum of 4b in DMSO-d 6 with the signals of the guanidino group. (n.d.). ResearchGate. Retrieved from [Link]

-

Changes of the 1 H NMR spectrum of salt A in CDCl 3 upon addition of... (n.d.). ResearchGate. Retrieved from [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

-

1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. (n.d.). ResearchGate. Retrieved from [Link]

-

Figure 3. 1 H NMR of P(Boc-Guan) in CDCl 3 after purification by... (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR Spectrum of imidazoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. (2021). PMC. Retrieved from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

-

NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. Retrieved from [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FT-IR (KBr) spectrum of 2-(2-Thionyl) imidazoline (11a). (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). PMC. Retrieved from [Link]

-

FTIR spectrum of compound A2. (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NMR spectra of N-CD 3-dextromethorphan HCl (bottom) and the spectrum... (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Imidazoline-2-carbamonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Retrieved from [Link]

-

Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. (2014). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

Sources

- 1. 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide | 34122-57-1 [sigmaaldrich.com]

- 2. 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - Lead Sciences [lead-sciences.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]

Tautomeric forms of 2-amino-dihydroimidazole compounds

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-4,5-dihydro-1H-imidazole Compounds

Abstract

The 2-amino-4,5-dihydro-1H-imidazole (2-aminoimidazoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionality of these molecules is intrinsically linked to their structure, particularly the phenomenon of prototropic tautomerism. This guide provides a detailed exploration of the tautomeric equilibrium between the aminic and iminic forms of 2-amino-dihydroimidazole derivatives. We will examine the structural nuances of each tautomer, the physicochemical factors governing their interconversion, and the definitive analytical techniques required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this critical structural aspect.

The Fundamental Principle: Tautomerism in 2-Amino-dihydroimidazoles

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[2][3] This process typically involves the formal migration of a proton, accompanied by a shift in the position of a double bond.[2][3] For 2-amino-dihydroimidazole compounds, the core equilibrium exists between the amino tautomer and the imino tautomer.

-

2-Amino-4,5-dihydro-1H-imidazole (Amino Tautomer): Features an exocyclic amino group (-NH₂) and an endocyclic C=N double bond within the dihydroimidazole ring.

-

Imidazolidin-2-ylideneamine (Imino Tautomer): Characterized by an exocyclic imino group (=NH) and only single bonds within the five-membered ring.

The precise position of this equilibrium is not fixed; it is a dynamic process influenced by a delicate balance of electronic, steric, and environmental factors. Understanding which tautomer predominates under specific conditions is paramount for drug design, as it dictates the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological targets.

Caption: Prototropic tautomerism in the 2-amino-dihydroimidazole core.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic, immutable property but rather a response to its environment. The key drivers of this equilibrium are solvent polarity, pH, and the electronic nature of substituents.

Solvent Effects